molecular formula C17H10ClFN4S B14942229 3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942229
M. Wt: 356.8 g/mol
InChI Key: WQSFHRRRUZTCOS-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it is substituted with a 4-chlorophenyl group and a 4-fluorophenyl ethenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazolothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-6-[(E)-2-(4-bromophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H10ClFN4S

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10ClFN4S/c18-13-6-4-12(5-7-13)16-20-21-17-23(16)22-15(24-17)10-3-11-1-8-14(19)9-2-11/h1-10H/b10-3+

InChI Key

WQSFHRRRUZTCOS-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.